3,4,5-Trimethoxyphenyl isothiocyanate
Overview
Description
3,4,5-Trimethoxyphenyl isothiocyanate: is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol It is characterized by the presence of three methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group
Mechanism of Action
Target of Action
It is known that isothiocyanates, in general, can interact with a variety of biological targets, including proteins and enzymes, and can affect multiple signaling pathways .
Mode of Action
Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function
Biochemical Pathways
Isothiocyanates are known to influence various cellular processes, including cell cycle regulation, apoptosis, and detoxification pathways
Pharmacokinetics
The bioavailability of isothiocyanates can be influenced by factors such as their chemical structure, the presence of plant myrosinase, and individual variations in gut microbiota .
Result of Action
Isothiocyanates are known for their potential anticancer properties, which are thought to result from their ability to modulate gene expression and induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of 3,4,5-Trimethoxyphenyl isothiocyanate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxyphenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins . This interaction can lead to the modification of protein function and activity. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the covalent modification of thiol groups in proteins, leading to changes in protein structure and function . This compound can also inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as the activation of antioxidant pathways and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, resulting in various biochemical effects . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenyl isothiocyanate can be synthesized through the reaction of 3,4,5-trimethoxyaniline with thiophosgene. The reaction typically involves the following steps:
Starting Material: 3,4,5-Trimethoxyaniline.
Reagent: Thiophosgene.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle thiophosgene, which is highly toxic .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,4,5-trimethoxyphenylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
3,4,5-Trimethoxyphenylamine: Formed from hydrolysis reactions.
Scientific Research Applications
3,4,5-Trimethoxyphenyl isothiocyanate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 2-Methoxyphenyl isothiocyanate
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Comparison: 3,4,5-Trimethoxyphenyl isothiocyanate is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, the trimethoxy substitution pattern may enhance its solubility in organic solvents and potentially increase its biological activity .
Properties
IUPAC Name |
5-isothiocyanato-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKAIYTSPWWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189515 | |
Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35967-24-9 | |
Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35967-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035967249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2333C6KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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